molecular formula C8H7ClOS B1598596 (Phenylthio)acetyl chloride CAS No. 7031-27-8

(Phenylthio)acetyl chloride

Cat. No. B1598596
CAS RN: 7031-27-8
M. Wt: 186.66 g/mol
InChI Key: TWOLQIUHVMTAAE-UHFFFAOYSA-N
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Patent
US05925647

Procedure details

To thiophenoxyacetic acid (8 g, 0.05 mol) was added SOCl2 (8 mL) and the reaction mixture was heated to reflux for 1 h. TLC showed disappearance of the starting material. The excess SOCl2 was removed in vacuo under a fume hood and the product was distilled to afford 8.6 g (98%) of the title compound, bp 85-86° C., 4-5 Torr [lit 117-119° C., 6 Torr (Mooradian, A.; Cavallito, C. J.; Bergman, A. J.; Lawson, E. J.; Suter, C. M. J. Am. Chem. Soc. 1949, 3372)]; 1H NMR (CDCl3) δ 7.48-7.34 (m, 5H), 4.06 (m, 2H); 13C NMR (CDCl3) 169.75, 132.83, 131.44, 129.35, 128.22, 48.48; MS (EI, m/z) 186 (M+)
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[S:1]([CH2:8][C:9]([OH:11])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=S(Cl)[Cl:14]>>[C:2]1([S:1][CH2:8][C:9]([Cl:14])=[O:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
S(C1=CC=CC=C1)CC(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The excess SOCl2 was removed in vacuo under a fume hood
DISTILLATION
Type
DISTILLATION
Details
the product was distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.